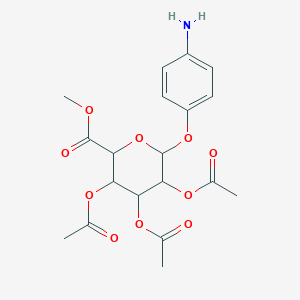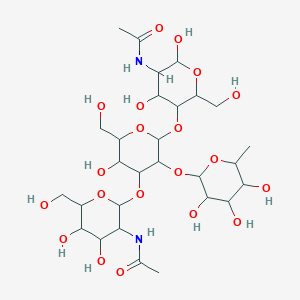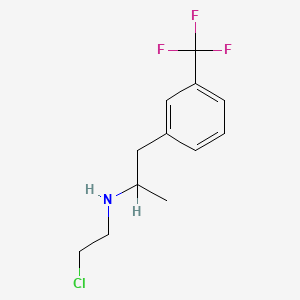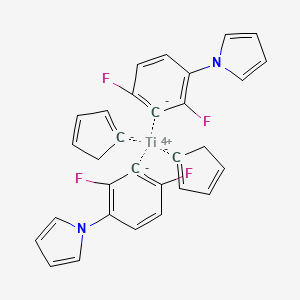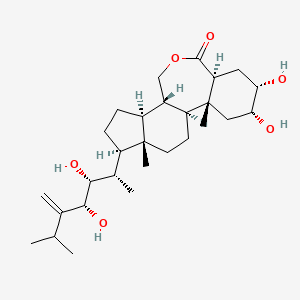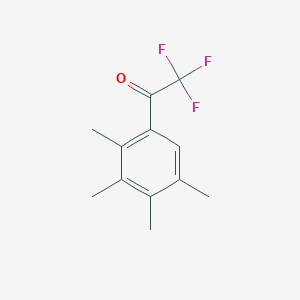
(2E)-3-(4-Fluorophenyl)-2-buten-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(4-Fluorophenyl)-2-buten-1-amine is an organic compound characterized by the presence of a fluorophenyl group attached to a buten-1-amine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-Fluorophenyl)-2-buten-1-amine typically involves the reaction of 4-fluorobenzaldehyde with an appropriate amine under specific conditions. One common method is the base-catalyzed Aldol condensation, which involves the reaction of 4-fluorobenzaldehyde with an amine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol at room temperature, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale reactors and purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-3-(4-Fluorophenyl)-2-buten-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The fluorophenyl group can undergo substitution reactions, where the fluorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
(2E)-3-(4-Fluorophenyl)-2-buten-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound can be used in studies involving fluorinated organic molecules and their interactions with biological systems.
Mécanisme D'action
The mechanism of action of (2E)-3-(4-Fluorophenyl)-2-buten-1-amine involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with various enzymes and receptors, potentially affecting their activity. The exact mechanism depends on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-1-(4-Fluorophenyl)-3-(4-methylphenyl)-2-propen-1-one: This compound has a similar structure but with a methyl group instead of an amine group.
(2E)-(4-Fluorophenyl)(hydroxyimino)acetonitrile: This compound contains a hydroxyimino group instead of an amine group.
Uniqueness
(2E)-3-(4-Fluorophenyl)-2-buten-1-amine is unique due to the presence of the amine group, which imparts different chemical and biological properties compared to similar compounds
Propriétés
Numéro CAS |
783275-26-3 |
|---|---|
Formule moléculaire |
C10H12FN |
Poids moléculaire |
165.21 g/mol |
Nom IUPAC |
(E)-3-(4-fluorophenyl)but-2-en-1-amine |
InChI |
InChI=1S/C10H12FN/c1-8(6-7-12)9-2-4-10(11)5-3-9/h2-6H,7,12H2,1H3/b8-6+ |
Clé InChI |
AWFSFEKJKYLMLQ-SOFGYWHQSA-N |
SMILES isomérique |
C/C(=C\CN)/C1=CC=C(C=C1)F |
SMILES canonique |
CC(=CCN)C1=CC=C(C=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


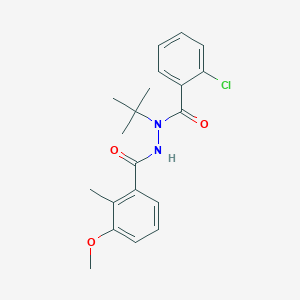
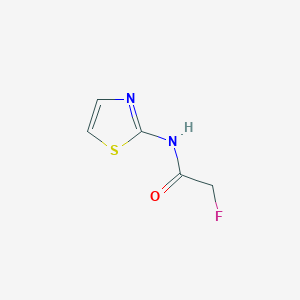
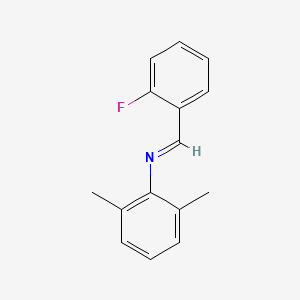

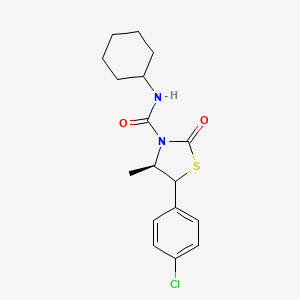
![4-Oxo-5-[2-(phenylmethylene)butylidene]-2-thioxo-3-thiazolidineacetic Acid](/img/structure/B13405724.png)
